molecular formula C19H23N3O5S2 B2958221 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 681250-48-6

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2958221
CAS No.: 681250-48-6
M. Wt: 437.53
InChI Key: UEGGRICRGNEFOM-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a benzamide core with sulfonamide and azepane substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with appropriate sulfonyl chlorides under basic conditions.

    Introduction of the Azepane Group: The azepane moiety can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the intermediate compound formed in the first step.

    Final Assembly: The final product is obtained by coupling the sulfonamide and azepane-substituted benzamide under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or sulfonamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its sulfonamide structure, which is known for antibacterial properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. The azepane group might enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Benzamide Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of both sulfonamide and azepane groups, which may confer distinct chemical and biological properties compared to other sulfonamides or benzamide derivatives.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGGRICRGNEFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332424
Record name 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

681250-48-6
Record name 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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